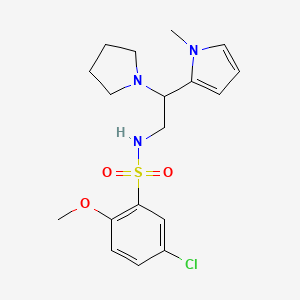

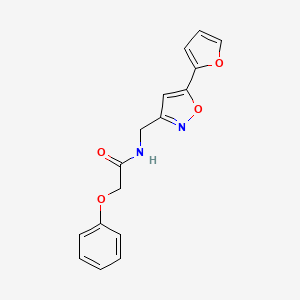

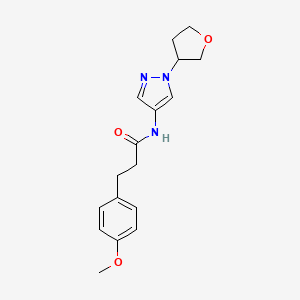

5-氯-2-甲氧基-N-(2-(1-甲基-1H-吡咯-2-基)-2-(吡咯烷-1-基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to a class of benzenesulfonamide derivatives. These compounds are known for their potential biological activities, including anticancer and enzyme inhibition properties. The papers provided discuss various benzenesulfonamide derivatives with different substituents and their respective biological activities and physical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of specific amines with other chemical precursors. For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, pyrrolidinone-based chlorinated benzenesulfonamide derivatives were prepared from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid . These methods suggest that the compound could be synthesized through related pathways involving chlorination, sulfonation, and the introduction of pyrrolidine and methoxy groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy are common techniques used to characterize these compounds . For example, two polymorphs of a related compound were characterized, showing different stability profiles and physical properties . The presence of specific functional groups, such as chloro, methoxy, and pyrrolidine, can significantly influence the binding affinity and selectivity of these molecules towards their biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of reactive moieties such as amino, chloro, and methoxy groups can lead to interactions with biological macromolecules or undergo further chemical transformations. For instance, the introduction of a chloro group at the meta position of benzenesulfonamide derivatives was found to increase affinity to carbonic anhydrases . The chemical reactivity of these compounds is essential for their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting points, and stability, are influenced by their molecular structures. Polymorphism can affect the stability and solubility of these compounds, as seen in the different forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide . Additionally, the presence of specific substituents can enhance metabolic stability, which is a desirable property for potential drug candidates . Understanding these properties is crucial for the development of benzenesulfonamide derivatives as pharmaceuticals.

科学研究应用

药物化学和药理学应用

认知增强和 5-HT6 受体拮抗作用:一项研究重点介绍了相关苯磺酰胺衍生物 SB-399885 作为 5-HT6 受体的有效选择性拮抗剂的潜力,证明了在动物模型中具有认知增强特性。这表明在治疗与阿尔茨海默病和精神分裂症相关的认知缺陷方面具有潜在应用 (Hirst 等,2006).

抗病毒和抗真菌活性:另一项研究探讨了带有 1,3,4-恶二唑部分的新型苯磺酰胺的合成和生物活性,发现一些化合物在体外表现出抗 HIV 和抗真菌活性 (Zareef 等,2007).

材料科学和光动力疗法

- 光动力疗法应用:对用苯磺酰胺衍生物基团取代的锌酞菁的研究表明,单线态氧量子产率高,表明有可能用作光动力疗法中的 II 型光敏剂,用于癌症治疗 (Pişkin 等,2020).

除草剂选择性和作用机制

- 除草剂选择性:另一项关于苯磺酰胺衍生物氯磺隆的研究讨论了其作为小谷物后出苗除草剂的选择性,强调了其有效性和选择性的生物学基础 (Sweetser 等,1982).

属性

IUPAC Name |

5-chloro-2-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O3S/c1-21-9-5-6-15(21)16(22-10-3-4-11-22)13-20-26(23,24)18-12-14(19)7-8-17(18)25-2/h5-9,12,16,20H,3-4,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHNGZWQSHZYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)

![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2542824.png)

![N-ethyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2542827.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxidanylidene-pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)ethanamide](/img/structure/B2542832.png)